molecular formula C21H15N3O3S B2996731 N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide CAS No. 920391-47-5

N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide

Cat. No.: B2996731
CAS No.: 920391-47-5
M. Wt: 389.43
InChI Key: RLDBUVGPPBWGLV-UHFFFAOYSA-N
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Description

N1-(Benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide is a bis-substituted oxalamide derivative featuring a benzo[d]thiazole moiety linked to one amide nitrogen and a 4-phenoxyphenyl group on the other. This compound belongs to a broader class of oxalamides, which are known for their diverse biological activities, including antiviral, antimicrobial, and enzyme-inhibitory properties . The benzo[d]thiazole ring contributes to π-π stacking interactions in biological targets, while the 4-phenoxyphenyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-(4-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-19(20(26)24-21-23-17-8-4-5-9-18(17)28-21)22-14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13H,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDBUVGPPBWGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound ID/Name Substituent 1 (N1) Substituent 2 (N2) Biological Activity/Application Key Reference
Target Compound Benzo[d]thiazol-2-yl 4-Phenoxyphenyl Hypothesized antiviral/antimicrobial -
Compound 13 (Ev1) (1-Acetylpiperidin-2-yl)methyl-thiazole 4-Chlorophenyl HIV entry inhibition
Compound 28 (Ev7) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Antimicrobial
GMC-3 (Ev6) 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial
S336 (Ev9) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring (Savorymyx® UM33)
Compound 2c (Ev14) 2-Fluoro-4-substituted phenyl Methylferrocenyl Anticancer (Regorafenib analog)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl (Compound 13) and 3-chloro-4-fluorophenyl (Compound 28) substituents enhance electrophilicity and target binding in antiviral/antimicrobial contexts .
  • Heterocyclic vs. Aromatic Moieties : The benzo[d]thiazole in the target compound may confer stronger DNA/protein interaction compared to simple thiazole (Compound 13) or pyridine (S336) derivatives .
  • Metal Complexation : Ferrocene-containing analogs (e.g., Compound 2c) exhibit redox activity for anticancer applications, a feature absent in the purely organic target compound .

Metabolic and Toxicological Profiles

  • Metabolism : Oxalamides like S336 (Ev9) are metabolized via hydrolysis and glucuronidation. The target compound’s benzo[d]thiazole may slow hydrolysis, increasing half-life .
  • Safety Margins: Structurally related oxalamides (Ev13) show high safety margins (NOEL = 100 mg/kg bw), suggesting low toxicity for the target compound if metabolized similarly .

Biological Activity

N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₄H₁₁N₃O₂S
  • Molecular Weight : 273.32 g/mol
  • SMILES Notation : C1=CC=C(C=C1)C(=O)N(C(=O)N2C=CC=C2S(=C)C3=CC=CC=C3)C4=CC=C(C=C4)O

The biological activity of this compound has been linked to its ability to inhibit certain enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Studies

Recent studies have shown that this compound exhibits notable inhibitory activity against AChE and BuChE. The IC50 values for various analogues have been reported, demonstrating the compound's potency compared to standard drugs like Donepezil.

CompoundIC50 (AChE)IC50 (BuChE)
This compound6.40 ± 1.10 µM7.50 ± 1.20 µM
Donepezil33.65 ± 3.50 µM35.80 ± 4.60 µM

These results indicate that this compound is significantly more potent than Donepezil for both AChE and BuChE inhibition, suggesting its potential as a therapeutic agent in treating cognitive decline associated with Alzheimer's disease .

Neuroprotective Effects

In vivo studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. A study involving rat models showed that administration of this compound resulted in decreased levels of oxidative stress markers and improved cognitive function as assessed by behavioral tests.

Anti-Cancer Activity

Research has also indicated that this compound may possess anti-cancer properties. Preliminary investigations suggest that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

These findings highlight the compound's dual potential as both a neuroprotective agent and an anti-cancer drug .

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